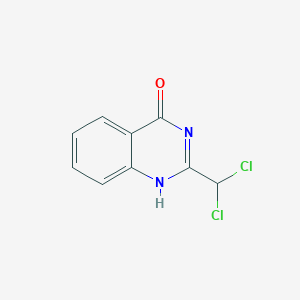
2-(dichloromethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(dichloromethyl)quinazolin-4(3H)-one, also known as 2-DCQ, is an organic compound with a molecular formula of C7H4Cl2N2O. It is a member of the quinazolinone family, which are heterocyclic compounds containing a nitrogen and oxygen atom in a five-membered ring. 2-DCQ was first synthesized in the late 1950s and has since been studied extensively for its various properties and applications. It has been used in a variety of scientific research applications, including as an inhibitor of the enzyme acetylcholinesterase (AChE), and as a potential anticancer agent.
科学的研究の応用
Antimalarial Applications
The 4(3H)-quinazolinone structure, which is a part of the compound, is known to have broad applications including antimalarial properties . This suggests that the compound could potentially be used in the development of new antimalarial drugs.
Antitumor Applications
The 4(3H)-quinazolinone structure is also known for its antitumor properties . This indicates that the compound could be used in cancer research and potentially in the development of new cancer treatments.
Anticonvulsant Applications
The compound’s 4(3H)-quinazolinone structure has been found to have anticonvulsant properties . This suggests that it could be used in the development of new treatments for conditions like epilepsy.
Fungicidal Applications
The 4(3H)-quinazolinone structure is known for its fungicidal properties . This indicates that the compound could be used in the development of new fungicides.
Antimicrobial Applications
The compound has been found to have antimicrobial properties . This suggests that it could be used in the development of new antimicrobial agents.
Anti-inflammatory Applications
The 4(3H)-quinazolinone structure is known for its anti-inflammatory properties . This indicates that the compound could be used in the development of new anti-inflammatory drugs.
Luminescence Properties
Recent advances have shown that quinazolinones have luminescence properties and their applications in fluorescent probes and biological imaging . This suggests that the compound could be used in the development of new imaging techniques.
Formylation of Electron-Rich Aromatic Rings
The compound has been used in the formylation of electron-rich aromatic rings . This suggests that it could be used in the development of new methods for the introduction of the aldehyde moiety into organic structures.
作用機序
Target of Action
The compound 2-(dichloromethyl)quinazolin-4(3H)-one, also known as 2-(dichloromethyl)-3,4-dihydroquinazolin-4-one, is a derivative of the 4(3H)-quinazolinone class . This class of compounds has broad applications and is known to target various biological pathways. They have been reported to exhibit antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory activities .
Mode of Action
The specific interactions and resulting changes would depend on the exact target and the context of the biological system .
Biochemical Pathways
The affected biochemical pathways would depend on the specific targets of the compound. Given the broad range of activities reported for quinazolinone derivatives, it is likely that multiple pathways are affected. These could include pathways related to inflammation, microbial growth, tumor growth, convulsions, and malaria .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. Given its reported activities, potential effects could include reduced inflammation, inhibition of microbial growth, reduction in tumor growth, prevention of convulsions, and antimalarial effects .
特性
IUPAC Name |
2-(dichloromethyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-7(11)8-12-6-4-2-1-3-5(6)9(14)13-8/h1-4,7H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKDMKFFKIGFRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C(Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dichloromethyl)quinazolin-4(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chloroethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B493928.png)
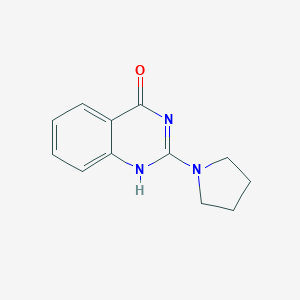
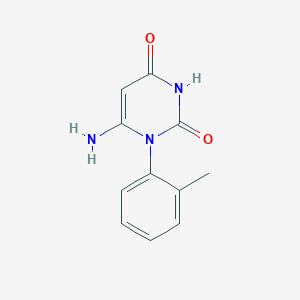

![11-Benzyl-5-[(4-fluoroanilino)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B493933.png)
![11-Benzyl-5-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B493934.png)
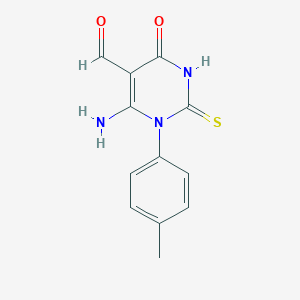
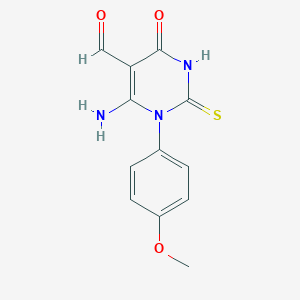
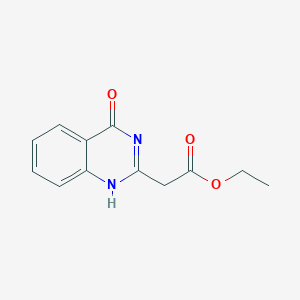
![5-(Anilinomethyl)-11-benzyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B493942.png)
![11-Benzyl-5-(4-methylpiperazin-1-yl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B493946.png)
![2-butylsulfanyl-1H-[1,2,4]triazino[6,1-b]quinazoline-4,10-dione](/img/structure/B493947.png)
![6-ethyl-2-[(4-methyl-1-piperazinyl)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B493948.png)
![ethyl 5-methyl-4-oxo-2-pyridin-3-yl-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B493949.png)